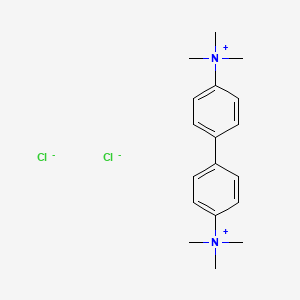
N,N,N,N',N',N'-Hexamethyl-(1,1'-biphenyl)-4,4'-diaminium dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is a quaternary ammonium compound. It is known for its unique structure, which includes two biphenyl groups connected by a diaminium bridge, with six methyl groups attached to the nitrogen atoms. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride typically involves the reaction of biphenyl-4,4’-diamine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is carried out under controlled conditions to ensure complete methylation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride may involve large-scale methylation processes using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides. The reactions are conducted under mild to moderate conditions to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine oxide, while reduction could produce N,N,N,N’,N’,N’-hexamethyl-(1,1’-biphenyl)-4,4’-diamine.
科学研究应用
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s quaternary ammonium structure allows it to bind to negatively charged sites on proteins and membranes, disrupting their function. This interaction can lead to antimicrobial effects, inhibition of enzyme activity, or alteration of membrane permeability.
相似化合物的比较
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-butanediamine: A related compound with a similar quaternary ammonium structure but different alkyl chain length.
1,3,5-Triazine: Another compound with a nitrogen-rich structure, used in various chemical applications.
Uniqueness
N,N,N,N’,N’,N’-Hexamethyl-(1,1’-biphenyl)-4,4’-diaminium dichloride is unique due to its biphenyl core and extensive methylation, which confer distinct chemical and physical properties. Its ability to form stable quaternary ammonium salts and interact with a wide range of molecular targets makes it valuable in diverse research fields.
属性
CAS 编号 |
65201-93-6 |
|---|---|
分子式 |
C18H26Cl2N2 |
分子量 |
341.3 g/mol |
IUPAC 名称 |
trimethyl-[4-[4-(trimethylazaniumyl)phenyl]phenyl]azanium;dichloride |
InChI |
InChI=1S/C18H26N2.2ClH/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6;;/h7-14H,1-6H3;2*1H/q+2;;/p-2 |
InChI 键 |
MINATDUAUGJAAN-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](C)(C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















